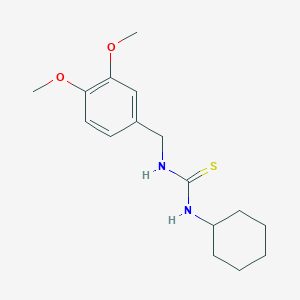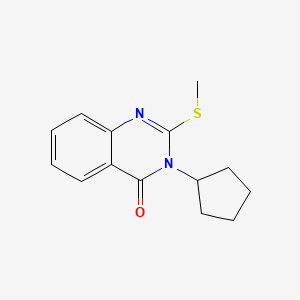
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea, also known as EMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the viral integrase enzyme.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can induce apoptosis, inhibit cell proliferation, and suppress the production of inflammatory cytokines. In vivo studies have shown that N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can reduce tumor growth and inflammation in animal models. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse applications. However, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea also has some limitations, such as its low solubility in water and its potential to form insoluble aggregates in solution. These limitations can be addressed through the use of appropriate solvents and formulation strategies.
Future Directions
There are several future directions for N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea research, including the development of more efficient synthesis methods, the investigation of its potential applications in nanotechnology and biotechnology, and the exploration of its mechanism of action and signaling pathways. N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can also be studied for its potential use as a diagnostic tool or therapeutic agent in various diseases, such as cancer and viral infections.
Synthesis Methods
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can be synthesized through various methods, including the reaction between 4-ethylaniline and 3-methylaniline with thiophosgene, the reaction between 4-ethylbenzenesulfonyl chloride and 3-methylbenzenesulfonyl chloride with thiourea, and the reaction between 4-ethylphenylisocyanate and 3-methylphenylisocyanate with thiourea. The yield of N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea can be improved through optimization of reaction conditions, such as temperature, solvent, and catalysts.
Scientific Research Applications
N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In agriculture, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been investigated as a plant growth regulator and pesticide. In material science, N-(4-ethylphenyl)-N'-(3-methylphenyl)thiourea has been utilized in the synthesis of metal complexes and polymers.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-3-13-7-9-14(10-8-13)17-16(19)18-15-6-4-5-12(2)11-15/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCMRJNRUJLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-(3-methylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)

![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)

![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)